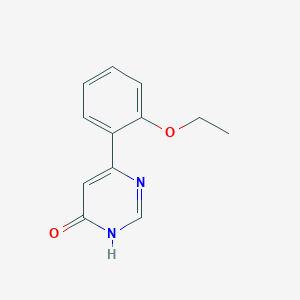

6-(2-Ethoxyphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-12(15)14-8-13-10/h3-8H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPFJDLWOEYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Ethoxyphenyl)pyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H13N3O

CAS Number: 1696565-55-5

The compound features a pyrimidine core substituted with a 2-ethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Activity

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

- A comparative study highlighted its efficacy against ovarian cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Neuroprotective Potential

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction: It could interact with specific receptors or pathways relevant to cancer growth and inflammatory responses.

- Oxidative Stress Modulation: By reducing oxidative stress markers, it may protect cells from damage associated with various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 6-(2-ethoxyphenyl)pyrimidin-4-ol is its potential as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. For instance, a series of 4,6-diaryl pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines, showing promising results with GI50 values indicating strong efficacy .

Mechanism of Action

The compound's mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling. In particular, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl2 .

Biological Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial activity. Various studies have highlighted the compound's effectiveness against a range of bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to this compound have shown significant inhibition of COX enzymes, which play a pivotal role in inflammation . This suggests potential applications in treating inflammatory diseases.

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its structure allows for various modifications, making it valuable in drug discovery and development processes.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 6-(2-Ethoxyphenyl)pyrimidin-4-ol

Key Comparative Insights

Substituent Position and Bioactivity

- Ethoxy vs. Methoxy Groups : The ethoxy group in this compound is bulkier and more lipophilic than the methoxy group in 6-(4-Methoxyphenyl)pyrimidin-4-ol . This could enhance membrane permeability in biological systems but may reduce solubility.

- Ortho vs.

Pharmacological Potential

- KP-172, a structurally complex analog, highlights the importance of pyrimidin-4-ol scaffolds in drug discovery. Its piperidinyl and pyridinyl substituents enable selective receptor modulation, suggesting that this compound could be tailored for similar therapeutic targets .

Physicochemical Properties

- HPLC Behavior: The separation of 2-methyl-6-phenyl-pyrimidin-4-ol and its brominated derivative via HPLC (45:55 methanol:water) indicates that substituents like bromine increase polarity, affecting retention times . The ethoxy group in the target compound may similarly influence chromatographic profiles.

- Reactivity : The chloromethyl group in 6-(Chloromethyl)-2-phenylpyrimidin-4-ol introduces higher reactivity compared to ethoxy or methoxy groups, necessitating careful handling .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(2-ethoxyphenyl)pyrimidin-4-ol typically involves:

- Formation of an O-ethylisourea intermediate.

- Condensation with malonic acid derivatives to form the pyrimidine ring.

- Subsequent functionalization to introduce the 2-ethoxyphenyl substituent at the 6-position.

- Isolation and purification of the final this compound compound.

The synthetic routes emphasize economical and ecologically feasible conditions, often avoiding isolation of intermediates to improve yield and purity.

Preparation of 2-Ethoxy-4,6-dihydroxypyrimidine Intermediates

A key precursor in the synthesis is 2-ethoxy-4,6-dihydroxypyrimidine or its salts, which can be prepared via a three-step process:

Step (a): Formation of O-ethylisourea or its salt by reacting cyanamide with ethanol in the presence of mineral acid (e.g., hydrochloric acid) or strong organic acid. This reaction can be conducted in situ without isolating intermediates, enhancing process efficiency.

Step (b): Condensation of the O-ethylisourea salt with malonic acid dialkyl ester (e.g., dimethyl malonate) in the presence of a methoxide base (commonly sodium methoxide) in methanol solvent at temperatures below 30°C. This step yields the salt of 2-ethoxy-4,6-dihydroxypyrimidine.

Step (c): Acidification of the salt to release free 2-ethoxy-4,6-dihydroxypyrimidine, typically by adjusting the pH to 3.5–5.5 using mineral acids such as hydrochloric acid or organic acids like acetic acid. The product precipitates as a crystalline solid, which is then filtered, washed, and dried.

This process is notable for producing high yields with minimal by-products and allows direct use of the O-ethylisourea intermediate in solution form without purification. Recrystallization from ethanol/water and drying over phosphorus pentoxide under vacuum afford the pure compound.

One-Pot Synthesis of 6-Arylpyrimidin-4-ol Derivatives

An alternative approach involves a one-pot synthesis method developed for 6-arylpyrimidin-4-ol compounds, which can be adapted for this compound:

- Reacting alkyl 3-oxo-3-arylpropanoate (bearing the 2-ethoxyphenyl group) with formamide and ammonium acetate at elevated temperatures.

This method is advantageous due to its simplicity, avoiding isolation of intermediates, and providing efficient formation of the pyrimidine ring system with the desired aryl substitution at position 6.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| (a) Formation of O-ethylisourea | Cyanamide + ethanol + mineral acid (HCl) | Ambient to 75°C | Ethanol | Exothermic reaction; in situ preparation preferred |

| (b) Condensation | O-ethylisourea salt + dimethyl malonate + sodium methoxide | 0–30°C | Methanol | High yield, low by-products |

| (c) Acidification | Acid (HCl or acetic acid) | 10–15°C | Water | pH adjusted to 3.5–5.5; crystallization occurs |

| One-pot synthesis | Alkyl 3-oxo-3-arylpropanoate + formamide + ammonium acetate | Elevated temperature (not specified) | Not specified | Efficient for 6-arylpyrimidin-4-ol derivatives |

Purification and Characterization

- The crystalline 2-ethoxy-4,6-dihydroxypyrimidine is washed free of salts with water and dried under vacuum at approximately 75°C.

- Elemental analysis and recrystallization ensure high purity.

- Single-crystal X-ray diffraction and NMR spectroscopy are typically used for structure confirmation in related pyrimidine derivatives.

Additional Synthetic Routes and Analogous Preparations

Other methods reported for pyrimidine derivatives involve:

- Cyclization reactions using aldehydes, ketones, and active methylene compounds with ammonium acetate in refluxing solvents such as n-butanol, sometimes assisted by microwave irradiation to reduce reaction times.

- Sulfonylation of pyrimidin-4-ol derivatives to produce sulfonate esters, which may be relevant for functionalizing the pyrimidine core.

While these methods are more general for pyrimidine derivatives, they provide insights into potential functionalization strategies for this compound.

Summary Table of Key Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Three-step synthesis via O-ethylisourea | (a) O-ethylisourea formation, (b) condensation with malonate, (c) acidification | High yield, scalable, eco-friendly, minimal purification | Requires careful pH control and temperature management |

| One-pot reaction with alkyl 3-oxo-3-arylpropanoate | Direct cyclization with formamide and ammonium acetate | Simplified process, avoids intermediate isolation | Specific to aryl-substituted derivatives; temperature control critical |

| Sulfonation of pyrimidin-4-ol derivatives | Post-synthesis functionalization | Enables further derivatization | Not a direct synthesis of target compound |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(2-Ethoxyphenyl)pyrimidin-4-ol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrrolopyrimidine derivatives with ethoxyphenyl groups are synthesized via multi-step reactions starting from chlorinated intermediates. Key steps include:

- Reagent Selection : Use of cesium carbonate as a base and iodomethane for methylation (e.g., in generating 7-methyl derivatives) .

- Purification : Silica gel column chromatography is widely employed, achieving high purity (e.g., 91–97% yields) .

- Reaction Time : Extended reaction times (e.g., 28 hours) under reflux conditions ensure completion .

Table 1 : Representative Synthetic Conditions

| Starting Material | Reagents | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| 4-Chloro-pyrrolopyrimidine | Cs₂CO₃, CH₃I | 24–28 hrs | 90–97% | >95% |

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key features include:

- Aromatic Signals : Protons on the ethoxyphenyl group appear as doublets in the δ 7.3–8.0 ppm range (e.g., J = 8.4–8.9 Hz for ortho-coupled protons) .

- Hydroxyl Group : The pyrimidin-4-ol -OH proton may resonate as a singlet near δ 11.8–12.0 ppm, though it can be exchange-broadened or absent in DMSO-d₆ .

- Ethoxy Group : The -OCH₂CH₃ moiety shows a quartet at δ 1.3–1.5 ppm (CH₃) and a triplet at δ 3.8–4.0 ppm (CH₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example:

- Data Collection : High-resolution data (≤ 0.8 Å) at low temperatures (e.g., 100 K) minimize thermal motion artifacts .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., O–H···N interactions in pyrimidin-4-ol) .

- Validation : The CIF file is cross-checked with PLATON or Mercury to confirm absence of twinning or disorder .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., EGFR kinase) to assess binding affinity. The ethoxyphenyl group may occupy hydrophobic pockets .

- QSAR Modeling : Descriptors like logP, polar surface area, and H-bond donors are correlated with bioactivity (e.g., IC₅₀ values) using partial least squares regression .

- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetics (e.g., CYP450 inhibition risk due to ethoxy groups) .

Q. How do structural modifications influence the metabolic stability of this compound?

- Methodological Answer :

- Oxidative Metabolism : Ethoxy groups are prone to CYP450-mediated O-dealkylation. Replacing the ethoxy with a methoxy or fluorine reduces this liability .

- Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways in hepatocyte incubations .

- Stability Assays : Incubation in human liver microsomes (HLM) with NADPH quantifies half-life (t₁/₂). Derivatives with t₁/₂ > 60 minutes are prioritized .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidin-4-ol derivatives?

- Methodological Answer :

- Variable Factors : Differences in reagent purity, solvent drying, or inert atmosphere (N₂/Ar) can alter yields. Reproduce reactions using strictly anhydrous conditions .

- Analytical Validation : Use HPLC-MS to confirm product identity and quantify impurities. For example, residual starting material may inflate yields in NMR-based estimates .

Method Optimization

Q. What advanced chromatographic techniques improve the separation of this compound from byproducts?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30% → 80% ACN in 20 mins) achieve baseline separation. Monitor at λ = 254 nm .

- Prep-SFC : Supercritical fluid chromatography (CO₂/MeOH) resolves enantiomers if chiral centers are present .

Biological Activity Profiling

Q. Which in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values calculated via nonlinear regression .

- Target Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ADP-Glo™ detection .

- Apoptosis : Flow cytometry with Annexin V/PI staining confirms mechanism .

Structural Analysis Tools

Q. How does IR spectroscopy complement NMR in characterizing this compound?

- Methodological Answer :

- Functional Groups : IR peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O–H stretch) confirm pyrimidin-4-ol tautomers .

- Hydrogen Bonding : Broad bands at 2500–3000 cm⁻¹ indicate intermolecular O–H···N interactions .

Patented Methodologies

Q. What patented synthetic routes exist for this compound analogs?

- Methodological Answer :

- EP 03001983.0 : Describes alkoxylation of trifluoromethylpyrimidines using NaH/ROH in THF at 60°C .

- Scale-Up : Pilot-scale reactions (≥1 kg) employ continuous flow reactors to enhance safety and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.